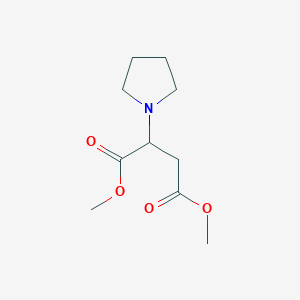

Dimethyl 2-pyrrolidin-1-ylbutanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

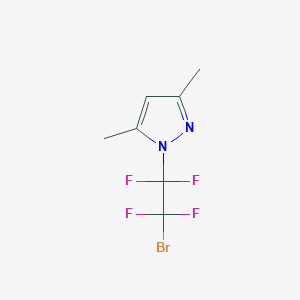

The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis

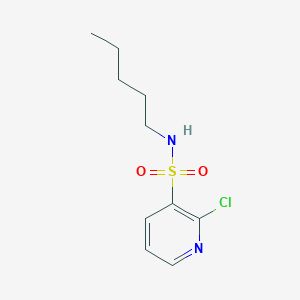

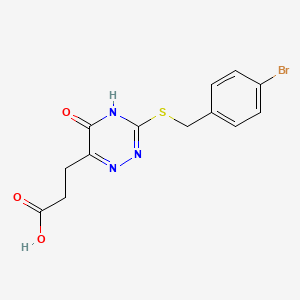

The molecular formula of DMBDB is C10H17NO4. The pyrrolidine ring in DMBDB is a five-membered nitrogen heterocycle . The structure of DMBDB is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring in DMBDB is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The reactions of pyrrolidine compounds proceed with a high degree of selectivity .Physical And Chemical Properties Analysis

The molecular weight of DMBDB is 215.249. The pyrrolidine ring in DMBDB allows a greater chance of generating structural diversity .Aplicaciones Científicas De Investigación

Catalytic Asymmetric Synthesis

Dimethyl 2-pyrrolidin-1-ylbutanedioate has been employed in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with dimethyl itaconate and 2-methyleneglutarate. This process, catalyzed by the Cu(I)/TF–BiphamPhos complex, facilitates the efficient construction of pyrrolidine derivatives with unique stereogenic centers, demonstrating excellent diastereoselectivity and broad substrate scope under mild conditions (Tao et al., 2014).

Stability and Reactivity in Ionic Liquids

Research focusing on the stability and reactivity of 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (PYRRO/NO) in various solvents, including ionic liquids, showed that PYRRO/NO is more stable in ionic liquid environments compared to dimethylformamide (DMF). This finding highlights the potential of ionic liquids as solvents for reactions involving sensitive compounds, offering advantages in terms of stability, recovery, and reusability of the solvents (Velázquez et al., 2010).

Anti-Proliferative Activity

A study synthesizing novel pyrrolidines linked to 1,2,3-triazole derivatives demonstrated significant in vitro anti-proliferative activities against human prostate cancer cells. These compounds, including dimethyl 1-(2-(4-R-1H-1,2,3-triazol-1-yl)acetyl)-5,5-diphenylpyrrolidine-2,4-dicarboxylate, were evaluated for their potential as therapeutic agents, showing promising results in reducing cell proliferation, especially one compound which exhibited enhanced anti-proliferative potential (Ince et al., 2020).

Improved Monoclonal Antibody Production

Research into chemical compounds that can enhance monoclonal antibody production in Chinese hamster ovary cell cultures identified 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide as a potential candidate. This compound was found to suppress cell growth while increasing cell-specific glucose uptake rate and intracellular ATP during monoclonal antibody production, offering a novel approach to optimizing the production process for therapeutic antibodies (Aki et al., 2021).

Synthesis and Antimycobacterial Agents

A study on the synthesis of novel pyrrole analogs as antimycobacterial agents produced compounds with significant activity against tuberculosis. The research demonstrated the potential of this compound derivatives in developing new treatments for infectious diseases, highlighting their bioactivity and the importance of structural optimization for enhanced efficacy (Joshi et al., 2017).

Mecanismo De Acción

Target of Action

Many compounds interact with specific proteins or enzymes in the body, which are often referred to as their targets. The targets of a compound can greatly influence its biological effects. For instance, some indole derivatives, which have a structure somewhat similar to pyrrolidinyl compounds, have been found to bind with high affinity to multiple receptors .

Mode of Action

The mode of action of a compound refers to how it interacts with its targets to exert its effects. This can involve binding to a receptor, inhibiting an enzyme, or modulating a biochemical pathway. For example, dimethyl fumarate, a compound with a similar dimethyl ester group, is believed to exert its effects through both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways .

Biochemical Pathways

Compounds can affect various biochemical pathways in the body, leading to a range of downstream effects. For instance, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), two compounds structurally related to the one , are involved in the biosynthesis of terpenoids .

Pharmacokinetics

This refers to how the body absorbs, distributes, metabolizes, and excretes a compound. For example, methadone, a compound with a similar pyrrolidine ring, is mainly metabolized in the liver by CYP3A4, CYP2B6, and CY2C19 .

Result of Action

The result of a compound’s action can be seen at the molecular and cellular levels. For instance, some indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The environment in which a compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can all affect a compound’s action. For example, the efficacy of dimethylpyrazole-based nitrification inhibitors in soil has been studied, showing that these compounds can reduce N2O emissions and maintain soil NH4+ for a longer time .

Safety and Hazards

Direcciones Futuras

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Propiedades

IUPAC Name |

dimethyl 2-pyrrolidin-1-ylbutanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-14-9(12)7-8(10(13)15-2)11-5-3-4-6-11/h8H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQDWVPQOJAKCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2536820.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536821.png)

![(4-Benzylpiperazin-1-yl)(3-chloro-5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2536829.png)

![(Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536831.png)

![3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B2536839.png)